molecular formula C23H17NO4 B2517821 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 883952-56-5

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No. B2517821
CAS RN: 883952-56-5
M. Wt: 371.392
InChI Key: CFFQARHSPWNBIF-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromene nucleus is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One such method involves the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides, leading to the formation of 3-acyl-4H-chromenes and 2-acyl-1H-benzo[f]chromenes, which can serve as precursors for hydroxybenzylated heterocycles . Additionally, a one-pot, solvent-free synthesis approach has been reported for the synthesis of related 2H-chromen-2-one derivatives, indicating the versatility and efficiency of chromene synthesis .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed to determine its crystalline structure and molecular geometry, which showed good agreement between experimental and theoretical values . Similarly, the crystal structure of another derivative, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, was elucidated, revealing intermolecular hydrogen bonds and intramolecular π-π interactions that stabilize the packing structure .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. The reductive amination of chromen-2-one derivatives with different substituted aromatic aldehydes has been used to synthesize novel compounds with significant antimicrobial activity . These reactions highlight the chemical reactivity and the potential for generating diverse chromene-based molecules with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties, can be calculated using DFT. These properties are crucial for understanding the chemical reactivity and stability of the molecules. For example, the antioxidant properties of a chromene derivative were determined using DPPH free radical scavenging test, which is indicative of its potential as an antioxidant agent .

Scientific Research Applications

Structural Analysis and Polymorphism

Reis et al. (2013) explored the structural characteristics of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, highlighting their crystallization properties and conformation about the C-N bond. This study contributes to understanding the solid-state behavior and polymorphism of such compounds, which is crucial for developing pharmaceutical formulations Reis, J., Gaspar, A., Borges, F., Gomes, L., & Low, J. N. (2013). Acta crystallographica. Section C, Crystal structure communications.

Synthesis and Antibacterial Activity

Behrami and Dobroshi (2019) reported on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. They evaluated the antibacterial activity of these compounds, which demonstrated high levels of bacteriostatic and bactericidal activity against various bacterial strains. This research underlines the potential of such derivatives in developing new antimicrobial agents Behrami, A., & Dobroshi, F. (2019). International Journal of Applied Chemistry.

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized a series of novel derivatives showing significant antibacterial and antifungal activities. Their study also included molecular modeling to understand the interaction mechanism with microbial proteins, pointing to the compounds' potential in treating microbial infections Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S., Tigulla, P., Gatla, R., & Thampu, R. (2013). Medicinal Chemistry Research.

Photophysical Studies for Anion Sensing

Sarkar and Samanta (2007) developed a fluorescent molecular system based on a flavone derivative, including 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide, for fluoride ion sensing. This work illustrates the compound's utility in developing sensitive and selective sensors for environmental and biological applications Sarkar, M., & Samanta, A. (2007). The journal of physical chemistry. B.

properties

IUPAC Name

4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFQARHSPWNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

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